1-methyl-1H-pyrrole-2-carbohydrazide
Overview
Description
1-Methyl-1H-pyrrole-2-carbohydrazide is a chemical compound of interest in organic and medicinal chemistry due to its versatile chemical properties and potential as a building block for various chemical reactions and as a ligand in catalysis.
Synthesis Analysis
The synthesis of pyrrole-2-carbohydrazides, including derivatives similar to 1-methyl-1H-pyrrole-2-carbohydrazide, involves novel methods that yield high efficiency. For instance, pyrrole-2-carbohydrazides have been synthesized and utilized as efficient ligands in Cu-catalyzed amination of aryl halides with amines in pure water, showcasing their utility in facilitating reactions under eco-friendly conditions (Xie et al., 2010).
Molecular Structure Analysis
Spectral analysis and structural elucidation of compounds similar to 1-methyl-1H-pyrrole-2-carbohydrazide reveal detailed insights into their molecular structures. Studies employing NMR, IR, UV-visible spectroscopy, and quantum chemical calculations offer a comprehensive understanding of their molecular geometry and electronic properties (Rawat & Singh, 2014).
Chemical Reactions and Properties
Pyrrole-2-carbohydrazides participate in various chemical reactions, serving as ligands in copper-catalyzed aminations and exhibiting potential in synthesizing heterocyclic compounds due to their nucleophilic sites. These compounds have shown promise in facilitating reactions under microwave irradiation or conventional heating, indicating their versatility and reactivity (Xie et al., 2010).
Physical Properties Analysis
The physical properties of 1-methyl-1H-pyrrole-2-carbohydrazide derivatives can be characterized through spectral analysis and quantum chemical calculations. These studies provide insights into their isotropic chemical shifts, electronic absorption spectra, and the existence of intramolecular hydrogen bonding, which influence their physical state, solubility, and stability (Rawat & Singh, 2014).
Chemical Properties Analysis
The chemical properties of 1-methyl-1H-pyrrole-2-carbohydrazide and related compounds are marked by their reactivity descriptors, which indicate susceptibility to nucleophilic attack. These properties are crucial for their involvement in the synthesis of heterocyclic compounds and highlight their potential in organic synthesis and medicinal chemistry applications (Rawat & Singh, 2014).
Scientific Research Applications
- Organic Chemistry
- Application Summary : 1-methyl-1H-pyrrole-2-carbohydrazide is a chemical compound used in the synthesis of various organic compounds . It has a molecular weight of 139.16 and its empirical formula is C6H9N3O .
- Results or Outcomes : The outcomes of using this compound in synthesis would vary depending on the specific reactions and conditions. One study mentioned the use of a similar compound, 3,4-dimethyl-1H-pyrrole-2-carbohydrazide, in the synthesis of active compounds against A. fumigatus .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methylpyrrole-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9-4-2-3-5(9)6(10)8-7/h2-4H,7H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZLSTHDNAMYND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377052 | |
Record name | 1-methyl-1H-pyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrrole-2-carbohydrazide | |
CAS RN |
113398-02-0 | |
Record name | 1-methyl-1H-pyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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